molecular formula C20H21FN2O2 B5472251 1-[4-(4-benzoylpiperazin-1-yl)-3-fluorophenyl]propan-1-one

1-[4-(4-benzoylpiperazin-1-yl)-3-fluorophenyl]propan-1-one

Cat. No.: B5472251
M. Wt: 340.4 g/mol
InChI Key: XLQIQCAFDOHJHN-UHFFFAOYSA-N
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Description

1-[4-(4-Benzoylpiperazin-1-yl)-3-fluorophenyl]propan-1-one is a synthetic compound with a molecular formula of C14H18N2O2 It is known for its unique structure, which includes a benzoyl group attached to a piperazine ring, a fluorophenyl group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-benzoylpiperazin-1-yl)-3-fluorophenyl]propan-1-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced by reacting the piperazine derivative with benzoyl chloride in the presence of a base, such as triethylamine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic aromatic substitution reaction, where the piperazine derivative reacts with a fluorobenzene derivative.

    Formation of the Propanone Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Benzoylpiperazin-1-yl)-3-fluorophenyl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom or other substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

1-[4-(4-Benzoylpiperazin-1-yl)-3-fluorophenyl]propan-1-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-benzoylpiperazin-1-yl)-3-fluorophenyl]propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoyl-4-propionylpiperazine: Similar structure but lacks the fluorophenyl group.

    1-(4-Benzoylpiperazin-1-yl)ethanone: Similar structure but has an ethanone moiety instead of a propanone moiety.

    4-(4-Benzoylpiperazin-1-yl)benzoic acid: Similar structure but has a carboxylic acid group instead of a propanone moiety.

Uniqueness

1-[4-(4-Benzoylpiperazin-1-yl)-3-fluorophenyl]propan-1-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[4-(4-benzoylpiperazin-1-yl)-3-fluorophenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-2-19(24)16-8-9-18(17(21)14-16)22-10-12-23(13-11-22)20(25)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQIQCAFDOHJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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